3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 769971-95-1
VCID: VC11663887
InChI: InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H
SMILES: C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile

CAS No.: 769971-95-1

Cat. No.: VC11663887

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile - 769971-95-1

Specification

CAS No. 769971-95-1
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 4-(3-formyl-4-hydroxyphenyl)benzonitrile
Standard InChI InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H
Standard InChI Key WVSUWLWNKBQQPT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O
Canonical SMILES C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O

Introduction

Chemical Identity and Structural Features

CBA belongs to the biphenyl family, featuring two benzene rings connected by a single covalent bond. Its systematic IUPAC name—3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile—reflects the positions of its functional groups:

  • A formyl group (-CHO) at the 3' position of the second benzene ring.

  • A hydroxyl group (-OH) at the 4' position of the second ring.

  • A nitrile group (-CN) at the 4 position of the first ring.

Molecular Formula and Weight

The molecular formula of CBA is C₁₄H₉NO₂, with a molecular weight of 223.23 g/mol. This calculation derives from the sum of atomic masses: 14 carbons (12.01 × 14), 9 hydrogens (1.01 × 9), 1 nitrogen (14.01), and 2 oxygens (16.00 × 2).

Structural Confirmation via Spectroscopy

The compound’s structure has been validated using nuclear magnetic resonance (NMR) spectroscopy:

Spectroscopic Data1H-NMR (400 MHz, DMSO-δ₆)13C-NMR (100 MHz, DMSO-δ₆)
Key Peaks12.38 ppm (s, 1H, -OH)162.77 ppm (C=O of formyl group)
9.85 ppm (s, 1H, -CHO)158.60 ppm (C-OH phenolic oxygen)
7.72–7.07 ppm (m, aromatic protons)148.43–109.75 ppm (aromatic carbons)
3.45 ppm (s, 1H, -CN)117.80 ppm (C≡N nitrile carbon)

Data adapted from Alici & Erdemir (2015) and subsequent studies .

Synthesis and Reaction Pathways

Condensation Reactions for Schiff Base Formation

CBA’s aldehyde group enables condensation with primary amines, forming Schiff bases. A notable example is its reaction with terephthalohydrazide to create bis((4'-cyano-4-hydroxy-[1,1'-biphenyl]-3-yl)methylene)terephthalohydrazide (TDH-CB):

  • Conditions: Ethanol, reflux (78°C), 48 hours.

  • Yield: 65% after recrystallization.

  • Application: TDH-CB acts as a fluorimetric sensor for Al³⁺ ions .

Physicochemical Properties

Thermal Stability

  • Melting Point: 344–346°C (TDH-CB derivative) .

  • Decomposition Temperature: >300°C under nitrogen atmosphere.

Solubility Profile

CBA exhibits limited solubility in polar solvents:

  • Soluble: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).

  • Insoluble: Water, ethanol, hexane.

Spectroscopic Properties

  • UV-Vis Absorption: λₘₐₐ = 360 nm (π→π* transition of biphenyl core) .

  • Fluorescence Emission: λₑₘ = 489 nm (Stokes shift = 129 nm) upon Al³⁺ binding .

Applications in Sensing and Bioimaging

Aluminum Ion (Al³⁺) Detection

TDH-CB, derived from CBA, shows selective fluorescence enhancement at 489 nm upon Al³⁺ addition (10.0 equiv). The sensor’s limit of detection (LOD) for Al³⁺ is 2.7 nM, outperforming competing ions (Fe³⁺, Cu²⁺, Zn²⁺) .

Hypochlorous Acid (HClO) Probe for Liver Injury

Modification of CBA with N,N-dimethylthiocarbamate yields FBC-DS, a turn-on fluorescent probe for HClO:

  • LOD: 65 nM.

  • Response Time: 30 seconds.

  • Application: Imaging HClO in acetaminophen-induced liver injury models in mice .

In Vivo Imaging Data

ModelEmission Intensity (508 nm)HClO Concentration
Control (No APAP)12 ± 3 a.u.0.5 μM
APAP-Treated98 ± 7 a.u.4.2 μM

APAP: Acetaminophen; a.u.: Arbitrary units .

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